molecular formula C6H10O B2737042 1-((1R,2R)-2-methylcyclopropyl)ethanone CAS No. 35563-54-3

1-((1R,2R)-2-methylcyclopropyl)ethanone

Cat. No. B2737042
CAS RN: 35563-54-3
M. Wt: 98.145
InChI Key: CSEAGYCTZLEZON-INEUFUBQSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity: what types of chemical reactions it undergoes, what products are formed, and under what conditions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and specific rotation .

Scientific Research Applications

Ligand for Metal Complexes

(1R,2R)-2-Methylcyclopropyl: ethanone serves as a versatile ligand in the formation of metal complexes. These complexes find applications in various fields, including catalysis and materials science. The chiral nature of the ligand allows for precise control over the stereochemistry of the resulting complexes, making it valuable for asymmetric catalysis .

Chiral Catalyst

As a chiral catalyst, 1-((1R,2R)-2-methylcyclopropyl)ethanone plays a crucial role in inducing specific reactions. Some notable reactions include:

Synthesis of Chiral Tropocoronands

Chiral tropocoronands: , derived from 1-((1R,2R)-2-methylcyclopropyl)ethanone , exhibit potential utility in asymmetric catalysis. These compounds have unique structural features and can selectively bind metal ions, making them useful in host-guest chemistry and supramolecular studies .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with handling or disposing of the compound .

properties

IUPAC Name

1-[(1R,2R)-2-methylcyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAGYCTZLEZON-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,2R)-2-methylcyclopropyl)ethanone

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